REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)[CH3:2].C(O[C:17]1[CH:22]=[CH:21]C(CC(OC2CCCCO2)=O)=[CH:19][CH:18]=1)C>>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:11]([OH:13])=[O:12])[CH2:21][CH2:22][CH2:17][CH2:18][CH2:19]2)=[CH:6][CH:5]=1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C=C1)CC(=O)O
|
Name
|
tetrahydro-2H-pyran-2-yl 2-(4-ethoxyphenyl)acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C=C1)CC(=O)OC1OCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product 1/5 was chromatographed on silica gel with toluene-ethyl acetate-acetic acid (9:1:0.1) as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C=C1)C1(CCCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |